{[4-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13-6-8-2-4-9(5-3-8)14-7-10(11)12/h2-5,10,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEAIKVQBAEIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets opens avenues for designing new therapeutics.
- Lead Compound Development : The compound can serve as a lead in developing pharmaceuticals targeting specific diseases, particularly those involving enzyme dysfunctions.
- Formulation Studies : Investigated for its role in enhancing the solubility and stability of drug delivery systems.
Enzyme Inhibition
Research indicates that {[4-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine exhibits enzyme inhibitory properties.
- Mechanism of Action : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in metabolic pathways associated with various diseases.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways related to diabetes. The compound's ability to form covalent bonds with the enzyme's active site was highlighted, showcasing its potential as a therapeutic agent.
Anticancer Potential
Preliminary studies suggest that the compound may influence signaling pathways associated with cancer progression.
- Cytotoxicity Studies : In vitro experiments have shown that the compound reduces cell viability in cancer cell lines in a dose-dependent manner.
Case Study: Anticancer Activity
Research indicated that this morpholine derivative exhibited selective cytotoxicity against cancer cell lines. The study explored its mechanism of action, revealing that it interfered with key signaling pathways that regulate cell proliferation and survival.
Biochemical Probes
The unique interactions of this compound make it valuable as a biochemical probe in research settings.
- Biochemical Assays : Utilized to study enzyme mechanisms due to its selective interaction with biological targets. This can provide insights into enzyme functions and regulatory mechanisms.
Mechanism of Action
The mechanism of action of {[4-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with five structural analogs, highlighting substituent variations and their implications:
Functional Group Impact on Properties
Alkyl Chain Length (Methyl vs. Propyl): The propyl analog (C₁₂H₁₇F₂NO) exhibits greater lipophilicity (logP ~2.8 estimated) compared to the methyl derivative (logP ~1.9), which may improve membrane permeability but reduce aqueous solubility . Propylamines often show prolonged biological half-lives due to slower hepatic metabolism.
Ether Group Variations (Difluoroethoxy vs. Difluoromethoxy (-OCF₂H) analogs (e.g., C₉H₁₁F₂NO) are smaller and more prone to oxidative metabolism, reducing in vivo stability .
Amine Substitution (Primary vs. Secondary):
Biological Activity
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine is a novel organic compound that has garnered attention for its potential biological activities. This compound features a difluoroethoxy substitution on a phenyl ring, contributing to its unique chemical properties and biological interactions. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.36 g/mol. The presence of the difluoroethoxy group enhances lipophilicity, which may improve membrane permeability and biological target interaction.
The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes or receptors. The difluoroethoxy group likely enhances binding affinity, leading to modulation of enzymatic activity or receptor signaling pathways. Such interactions can result in various biological effects, including antimicrobial and antiviral activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Antiviral Properties : The compound has shown potential in inhibiting viral replication in vitro, indicating its possible use in antiviral therapies.
- Enzyme Inhibition : Computational modeling has predicted that this compound could inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds to establish a foundation for understanding the effects of this compound:
- In Vitro Studies : In vitro assays have demonstrated that analogs with similar structures can inhibit human class I histone deacetylases (HDACs), which are implicated in cancer progression. This suggests that this compound may also exhibit HDAC inhibitory activity .
- In Vivo Efficacy : Animal models have shown that compounds with comparable structures can effectively reduce tumor growth and improve survival rates in xenograft models. This points toward the potential of this compound as an anticancer agent .
- Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics across species. Such profiles are crucial for assessing the viability of new drug candidates .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Antimicrobial Activity | Antiviral Activity | HDAC Inhibition |
|---|---|---|---|
| {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine | Moderate | Yes | Yes |
| {[4-(2,2-Difluoroethoxy)phenyl]methyl}(ethyl)amine | Low | No | Moderate |
| {[4-(2,2-Difluoroethoxy)phenyl]methyl}(butyl)amine | High | Yes | High |
Q & A
Q. Basic
- NMR :
- Mass Spectrometry : A molecular ion peak at m/z corresponding to C₁₀H₁₂F₂NO (e.g., [M+H]⁺ = 216.1) with fragmentation patterns indicating loss of the difluoroethoxy group .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, with retention times influenced by mobile phase polarity .
What computational strategies are employed to predict the compound’s pharmacokinetic properties, and how do these align with experimental bioavailability data?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via lipid bilayer interactions, particularly relevant for blood-brain barrier penetration .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with absorption and metabolic stability. For example, the difluoroethoxy group increases logP, enhancing lipophilicity but potentially reducing aqueous solubility .
- Docking Studies : Predict binding affinities to targets like monoamine oxidases or GPCRs, validated by in vitro enzyme inhibition assays .
How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation pathways dominate?
Q. Basic
- Acidic Conditions : Protonation of the amine leads to potential N-demethylation or hydrolysis of the ether linkage, forming 4-hydroxybenzyl derivatives .
- Oxidative Conditions : The benzylic position is susceptible to oxidation, generating imine or nitrile byproducts .
- Basic Conditions : Stable under mild bases, but strong bases (e.g., NaOH > 1M) may cleave the difluoroethoxy group .
Stability studies using accelerated thermal degradation (40–60°C) and HPLC monitoring are recommended for shelf-life assessment .
How can discrepancies in reported biological activities of fluorinated benzylamine derivatives be systematically addressed?
Q. Advanced
- Comparative Assays : Use standardized in vitro models (e.g., HEK293 cells for receptor binding) to test analogs under identical conditions, controlling for variables like purity and solvent effects .
- Meta-Analysis : Aggregate data from structural analogs (e.g., 3-substituted vs. 4-substituted derivatives ) to identify trends in substituent-driven activity.
- Mechanistic Validation : Combine knockout cell lines or selective inhibitors to confirm target specificity, reducing false positives from off-target interactions .
What strategies are recommended for scaling up synthesis while maintaining reproducibility and minimizing byproducts?
Q. Advanced
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) during methylamine addition .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C for deprotection steps) enhance selectivity.
- In-Line Analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress, enabling immediate adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
